[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine synthesis pathway
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
Introduction
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is a secondary amine featuring an aromatic ether moiety. Its structure makes it a valuable intermediate in medicinal chemistry and materials science, where the phenoxy-propyl-amine scaffold is explored for various applications.[1][2][3] The synthesis of this molecule, while conceptually straightforward, presents common challenges in organic synthesis, namely the selective formation of a secondary amine while avoiding over-alkylation and the management of competing reaction pathways.
This technical guide provides an in-depth analysis of viable synthetic pathways for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in mechanistic principles and field-proven insights. We will explore two primary, robust synthetic strategies, detailing the causality behind experimental choices and providing self-validating protocols.
Retrosynthetic Analysis
A logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. This process involves breaking down the molecule into simpler, commercially available precursors. The two most logical disconnections are at the C-N bond of the secondary amine and the C-O bond of the aryl ether.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two primary synthetic routes:
-
Pathway I: Formation of the aryl ether bond via Williamson ether synthesis, followed by nucleophilic substitution with methylamine.
-
Pathway II: Formation of an aldehyde precursor followed by a one-pot reductive amination with methylamine.
Pathway I: Williamson Ether Synthesis and Subsequent N-Alkylation
This classic and reliable two-step approach first establishes the stable ether linkage, followed by the introduction of the methylamino group.
Principle & Strategy
The strategy hinges on the Williamson ether synthesis, a robust S\N2 reaction, to create the C-O bond.[4][5] This is followed by a second S\N2 reaction to form the C-N bond. The key is to control the second step to favor mono-alkylation of methylamine.
Step A: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene
The first step involves the reaction of 4-methoxyphenol with a suitable three-carbon di-functionalized electrophile. Using 1-bromo-3-chloropropane is advantageous as the bromide is a better leaving group than chloride, allowing for a selective initial reaction.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[4] A base deprotonates the weakly acidic 4-methoxyphenol to form the potent 4-methoxyphenoxide nucleophile. This anion then attacks the primary carbon bearing the bromine atom, displacing the bromide and forming the ether linkage.[6][7] The choice of a polar aprotic solvent like dioxane or DMF can accelerate S\N2 reactions.[8][9]
Caption: Experimental workflow for Williamson ether synthesis.
Quantitative Data: Reagents for Step A
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
|---|---|---|---|---|
| 4-Methoxyphenol | 124.14 | 0.5 | 1.0 | 62.1 g |
| Sodium Hydroxide | 40.00 | 0.5 | 1.0 | 20.0 g |
| 1-Bromo-3-chloropropane | 157.44 | 0.6 | 1.2 | 94.5 g (65.6 mL) |
| Dioxane | 88.11 | - | - | 400 mL |
| Water | 18.02 | - | - | 300 mL |
Experimental Protocol: Synthesis of 1-(3-Chloropropoxy)-4-methoxybenzene [10]
-
In a suitable reaction vessel, dissolve 20.0 g (0.5 mol) of sodium hydroxide in 300 mL of water.
-
Add a solution of 62.1 g (0.5 mol) of 4-methoxyphenol in 300 mL of dioxane. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium phenoxide salt.
-
To the stirred mixture, add 94.5 g (0.6 mol, 1.2 eq) of 1-bromo-3-chloropropane dissolved in 100 mL of dioxane.
-
Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. The mixture will separate into two layers.
-
Separate the lower organic layer. Extract the upper aqueous layer with hexane (2 x 150 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the resulting oil by vacuum distillation or column chromatography on silica gel to obtain pure 1-(3-chloropropoxy)-4-methoxybenzene.[10]
Step B: Synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
This step involves the nucleophilic substitution of the chloride from the intermediate with methylamine.
Mechanism: Methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion in an S\N2 reaction. A significant challenge in this step is the potential for the desired secondary amine product to react with another molecule of the alkyl chloride, leading to the formation of a tertiary amine byproduct. To minimize this, a large excess of methylamine is typically used to increase the probability that the alkyl chloride will react with the primary amine rather than the secondary amine product.
Quantitative Data: Reagents for Step B
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
|---|---|---|---|---|
| 1-(3-Chloropropoxy)-4-methoxybenzene | 200.65 | 0.1 | 1.0 | 20.1 g |
| Methylamine (40% in H₂O) | 31.06 | 0.5 | 5.0 | ~39 mL |
| Ethanol | 46.07 | - | - | 200 mL |
| Potassium Carbonate | 138.21 | 0.15 | 1.5 | 20.7 g |
Experimental Protocol: N-Alkylation with Methylamine
-
In a pressure-rated reaction vessel, combine 20.1 g (0.1 mol) of 1-(3-chloropropoxy)-4-methoxybenzene, 20.7 g (0.15 mol) of potassium carbonate, and 200 mL of ethanol.
-
Add 39 mL (~0.5 mol, 5 eq) of a 40% aqueous solution of methylamine.
-
Seal the vessel and heat the mixture to 70-80°C overnight with vigorous stirring.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and excess methylamine.
-
Dissolve the residue in 200 mL of diethyl ether and wash with 100 mL of water.
-
To purify the amine, perform an acid-base extraction.[11] Extract the ether layer with 1 M HCl (2 x 100 mL).
-
Combine the acidic aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 12 by the slow addition of 5 M NaOH while cooling in an ice bath.
-
Extract the free amine product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate in vacuo to yield the final product, [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine. Further purification can be achieved by vacuum distillation.
Pathway II: Reductive Amination
Reductive amination is a powerful and efficient method for forming amines from carbonyl compounds, often accomplished in a one-pot procedure.[12][13] This pathway avoids the use of alkyl halides in the final step, circumventing the over-alkylation issue more elegantly.
Principle & Strategy
This strategy involves first synthesizing the aldehyde precursor, 3-(4-methoxyphenoxy)propanal. This aldehyde is then reacted directly with methylamine and a reducing agent in the same pot. The key to success is using a reducing agent that selectively reduces the in situ-formed iminium ion intermediate much faster than it reduces the starting aldehyde.[14]
Caption: Experimental workflow for reductive amination.
Synthesis of the Aldehyde Precursor
The required aldehyde, 3-(4-methoxyphenoxy)propanal, can be synthesized in two steps from 4-methoxyphenol:
-
Williamson Ether Synthesis: React 4-methoxyphenol with 3-chloro-1-propanol using a base like NaOH to form 3-(4-methoxyphenoxy)propan-1-ol.
-
Oxidation: Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation to avoid over-oxidation to the carboxylic acid.
Reductive Amination Protocol
Mechanism: The reaction begins with the nucleophilic attack of methylamine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate.[13] Under weakly acidic conditions (pH 4-5), the hemiaminal dehydrates to form an imine, which is in equilibrium with its protonated form, the iminium ion.[14] A specialized reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used. These agents are mild enough not to reduce the aldehyde but are highly effective at reducing the electrophilic iminium ion, yielding the desired secondary amine.[14][15]
Quantitative Data: Reagents for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
|---|---|---|---|---|
| 3-(4-Methoxyphenoxy)propanal | 180.20 | 0.05 | 1.0 | 9.0 g |
| Methylamine (2.0 M in THF) | 31.06 | 0.06 | 1.2 | 30 mL |
| Sodium Triacetoxyborohydride | 211.94 | 0.075 | 1.5 | 15.9 g |
| Dichloromethane (DCM) | 84.93 | - | - | 200 mL |
| Acetic Acid | 60.05 | - | - | ~1-2 mL |
Experimental Protocol: One-Pot Reductive Amination [16]
-
In a round-bottom flask, dissolve 9.0 g (0.05 mol) of 3-(4-methoxyphenoxy)propanal in 200 mL of dichloromethane (DCM).
-
Add 30 mL (0.06 mol, 1.2 eq) of a 2.0 M solution of methylamine in THF.
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
In portions, carefully add 15.9 g (0.075 mol, 1.5 eq) of sodium triacetoxyborohydride to the stirred solution. The addition may be exothermic.
-
Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified using the same acid-base extraction procedure described in Pathway I, Step B.
Purification and Characterization
Purification: The final product is a secondary amine, which is basic. This property is exploited for purification. Acid-base extraction is highly effective at separating the amine product from non-basic starting materials (like the alkyl halide or aldehyde) and byproducts.[11][17] For high purity, fractional distillation under reduced pressure is a viable method for liquid amines. Column chromatography can also be used, but may lead to product loss on the acidic silica gel; using a neutral alumina column or treating the silica gel with triethylamine is recommended.
Characterization: While comprehensive spectral data for [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is not readily available in the literature, its structure allows for the prediction of key analytical signals.
-
¹H NMR: Expect signals for the methoxy group protons (~3.8 ppm, singlet, 3H), aromatic protons on the phenoxy ring (~6.8-7.0 ppm, multiplet, 4H), the two methylene groups on the propyl chain adjacent to oxygen and nitrogen respectively (triplets, ~4.0 ppm and ~2.8 ppm), the central methylene group of the propyl chain (multiplet, ~2.0 ppm), the N-methyl group protons (~2.4 ppm, singlet, 3H), and a broad singlet for the N-H proton.
-
¹³C NMR: Expect distinct signals for the methoxy carbon, the aromatic carbons (including the C-O), the three propyl chain carbons, and the N-methyl carbon.
-
IR Spectroscopy: Key peaks would include a C-N stretch, an N-H stretch (~3300-3400 cm⁻¹, weak), C-O-C stretches for the ether linkage, and C-H stretches for aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of C₁₁H₁₇NO₂ (195.26 g/mol ).
Conclusion
Both Pathway I (Williamson Ether Synthesis followed by N-Alkylation) and Pathway II (Reductive Amination) are highly effective and viable routes for the synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine.
-
Pathway I is a classic, robust method that uses readily available and often inexpensive starting materials. Its main drawback is the potential for over-alkylation, which can be managed by using a large excess of methylamine.
-
Pathway II offers a more elegant and controlled method for the final C-N bond formation, effectively preventing over-alkylation and often resulting in cleaner reactions and higher yields for the amination step. However, it requires the synthesis and isolation of an aldehyde intermediate, which may add steps and complexity to the overall process.
The choice between these pathways will depend on the specific constraints of the laboratory, including reagent availability, scale of the synthesis, and desired purity of the final product. For industrial applications, the reductive amination route is often preferred due to its high selectivity and efficiency.[15][18]
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![Chemical Structure of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](https://i.imgur.com/8z5tJ4W.png)
